2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide
Description
2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core
Properties
IUPAC Name |
2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N,N-dipropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN3O3S/c1-4-9-23(10-5-2)18(26)13-24-17-8-11-29-19(17)20(27)25(21(24)28)15-6-7-16(22)14(3)12-15/h6-8,11-12,19H,4-5,9-10,13H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKZBPMTTRCSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)C3=CC(=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .
Scientific Research Applications
2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Piritrexim: A synthetic antifolate with similar structural features.
Uniqueness
2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide is unique due to its specific combination of functional groups and its thieno[3,2-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide (CAS Number: 1260944-28-2) is a heterocyclic organic molecule that exhibits promising biological activities. Its unique structure incorporates a thieno[3,2-d]pyrimidine core and is modified with various substituents that enhance its potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 443.5 g/mol. The presence of fluorine and multiple methyl groups suggests a significant interaction with biological targets, potentially leading to various pharmacological effects.
While specific mechanisms of action for this compound are not fully elucidated, its structural features indicate potential interactions with key biological pathways. Compounds similar to thieno[3,2-d]pyrimidines often act as inhibitors for various enzymes and receptors involved in cancer progression and other diseases.
Anticancer Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that compounds within this class can inhibit the proliferation of cancer cell lines. For example, a related compound demonstrated IC50 values in the low micromolar range against leukemia cell lines MV4-11 and MOLM13 .
- Mechanistic Insights : The inhibition of pathways such as MEK/ERK has been observed in related compounds, suggesting that this compound may similarly affect these signaling cascades .
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MV4-11 | 0.3 |
| Example B | MOLM13 | 1.2 |
Other Biological Activities
In addition to anticancer effects, thieno[3,2-d]pyrimidine derivatives have been explored for their roles in:
- Neuroprotection : Some studies suggest potential neuroprotective effects through modulation of G protein-coupled receptors (GPCRs) .
- Anti-inflammatory Effects : The anti-inflammatory properties observed in related compounds may also be applicable to this compound due to structural similarities.
Case Studies
A notable study investigated the biological activity of a closely related thieno[3,2-d]pyrimidine derivative. The study reported significant inhibition of cell growth in various cancer models and highlighted the compound's ability to induce apoptosis through specific signaling pathways.
Study Summary
- Objective : Assess the anticancer efficacy of thieno[3,2-d]pyrimidine derivatives.
- Methodology : In vitro assays were conducted on several cancer cell lines.
- Findings : Significant inhibition was noted across multiple cell lines with dose-dependent responses.
Q & A
Basic Research Questions
Q. What are the key steps and conditions for synthesizing 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of substituted thiophene derivatives, amidation, and functional group modifications. Critical parameters include solvent selection (e.g., DMF or acetonitrile), temperature control (60–120°C), and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) for coupling reactions. Yield optimization often requires inert atmospheres (N₂/Ar) and purification via column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, Mass Spectrometry (MS) verifies molecular weight, and Infrared Spectroscopy (IR) identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) assesses purity (>95% required for biological assays) .
Q. What preliminary biological activities are reported for thieno[3,2-d]pyrimidine derivatives like this compound?
- Methodological Answer : Analogous compounds exhibit antimicrobial (MIC ≤ 10 µg/mL against S. aureus), anticancer (IC₅₀ ~5–20 µM in MCF-7 cells), and enzyme inhibitory activity (e.g., COX-2 inhibition). Fluorinated aryl groups enhance lipophilicity and target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the final amidation step?
- Methodological Answer : Systematic variation of solvents (e.g., switching from DMF to THF), catalysts (e.g., HOBt vs. DMAP), and stoichiometry (1.2–1.5 equivalents of coupling agents) can improve yields. Design of Experiments (DoE) approaches, such as factorial design, identify critical interactions between parameters .
Q. How to address contradictions in reported bioactivity data across structurally similar derivatives?
- Methodological Answer : Discrepancies may arise from substituent effects (e.g., electron-withdrawing groups on the phenyl ring). Comparative assays under standardized conditions (e.g., consistent cell lines, assay protocols) and molecular docking to compare binding modes with targets (e.g., kinases) are recommended .
Q. What computational strategies predict the compound’s mechanism of action?
- Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculations model interactions with biological targets (e.g., EGFR kinase). Pharmacophore mapping identifies critical binding features (e.g., hydrogen bonding with pyrimidine-dione moiety) .
Q. How to design SAR studies to improve metabolic stability?
- Methodological Answer : Introduce metabolically stable groups (e.g., replacing labile esters with amides) or fluorinated substituents to block CYP450 oxidation. In vitro microsomal stability assays (human/rat liver microsomes) quantify half-life improvements .
Q. What strategies mitigate off-target effects in kinase inhibition assays?
- Methodological Answer : Selectivity profiling across kinase panels (e.g., Eurofins KinaseProfiler) identifies promiscuous binding. Structural modifications (e.g., bulkier N,N-dipropyl groups) reduce affinity for non-target kinases by steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
